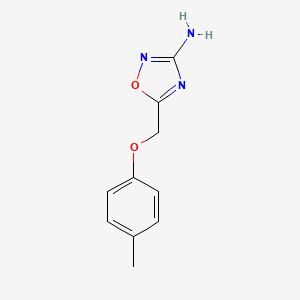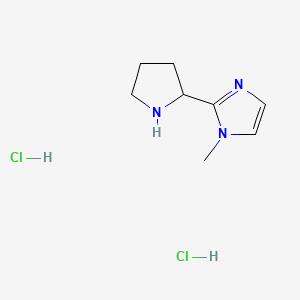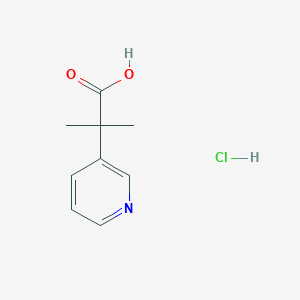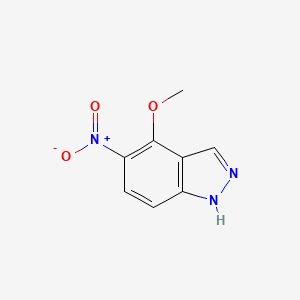
5-Chloro-2,3-dihydro-1,3,4-thiadiazol-2-one
Overview
Description
5-Chloro-2,3-dihydro-1,3,4-thiadiazol-2-one is a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives have four isomeric forms: 1,3,4-thiadiazole; 1,2,3-thiadiazole; 1,2,4-thiadiazole; and 1,2,5-thiadiazole . In published studies, 1,3,4-thiadiazole derivatives tend to show the most significant therapeutic potential .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives involves the use of N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine affords the corresponding 1,3,4-thiadiazole derivatives .Molecular Structure Analysis
The molecular structure of 1,3,4-thiadiazole derivatives is connected generally with the fact that this heterocyclic ring is a bioisostere of pyrimidine, which in turn is the skeleton of three nucleic bases .Chemical Reactions Analysis
1,3,4-Thiadiazole molecules were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,4-thiadiazole derivatives can be characterized by 1H NMR, 13C NMR, IR, MS, and elemental analysis .Scientific Research Applications
Corrosion Inhibition
5-Chloro-2,3-dihydro-1,3,4-thiadiazol-2-one and related 1,3,4-thiadiazoles have been investigated for their corrosion inhibition properties. Studies reveal that certain 1,3,4-thiadiazoles can act as effective corrosion inhibitors for mild steel in acidic environments, showing a correlation between their molecular structures and inhibition efficiencies. The effectiveness of these compounds is attributed to their ability to form a protective layer on the metal surface, reducing corrosion rates significantly (Bentiss et al., 2007).
Synthesis of Novel Compounds
Research has demonstrated the utility of this compound in the synthesis of novel compounds. For instance, its derivatives have been synthesized through ultrasound-promoted one-pot, three-component reactions, yielding compounds with potential biological activities. This method offers an environmentally friendly and efficient approach to synthesize complex molecules with diverse biological properties, including antitumor, fungicidal, antibacterial, and herbicidal activities (Nikalje et al., 2015).
Structural and Electronic Analysis
The structural and electronic properties of this compound derivatives have been extensively studied using various spectroscopic techniques and computational methods. These studies provide insights into the molecular geometry, electronic structure, and potential reactivity of these compounds, contributing to the understanding of their physical, chemical, and biological properties. For example, density functional theory (DFT) calculations have been employed to analyze the structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, offering a deeper understanding of its molecular characteristics (Kerru et al., 2019).
Antimicrobial Activity
Several 1,3,4-thiadiazole derivatives, including those related to this compound, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown varying degrees of activity against different bacterial and fungal strains, suggesting their potential as lead compounds for developing new antimicrobial agents. The structure-activity relationship (SAR) studies associated with these compounds are crucial for understanding the molecular basis of their antimicrobial efficacy (Purohit et al., 2011).
Mechanism of Action
Target of Action
Similar compounds such as 1,3,4-thiadiazole derivatives have been found to have a wide range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
It is known that similar compounds, such as 1,3,4-thiadiazole derivatives, can disrupt processes related to dna replication, which allows them to inhibit the replication of both bacterial and cancer cells .
Biochemical Pathways
Similar compounds, such as 1,3,4-thiadiazole derivatives, have been shown to disrupt processes related to dna replication .
Result of Action
Similar compounds, such as 1,3,4-thiadiazole derivatives, have been found to have a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It is known that similar compounds, such as 1,3,4-thiadiazole derivatives, can be influenced by various environmental factors .
Safety and Hazards
Future Directions
1,3,4-thiadiazole derivatives have shown significant therapeutic potential and a wide range of therapeutic activities . Therefore, these compounds are the subject of considerable growing interest for designing new antitumor agents . Further structure optimization and in-depth studies are needed for these compounds as possible therapeutic agents .
properties
IUPAC Name |
5-chloro-3H-1,3,4-thiadiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HClN2OS/c3-1-4-5-2(6)7-1/h(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYJGHVMLZDSOOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)NN=C(S1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89304-39-2 | |
| Record name | 5-chloro-2,3-dihydro-1,3,4-thiadiazol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Methyl-2-[(2-phenoxyethyl)amino]propanoic acid hydrochloride](/img/structure/B1433139.png)
![2-{[(4-Methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride](/img/structure/B1433140.png)

![10,13-Diazatricyclo[7.4.1.0,5,14]tetradeca-5,7,9(14)-trien-11-one](/img/structure/B1433143.png)

![4-[4-(Trifluoromethyl)phenyl]butan-1-amine hydrochloride](/img/structure/B1433147.png)




![2-oxo-1H,2H,3H-pyrido[2,3-b][1,4]thiazine-7-carboxylic acid hydrate](/img/structure/B1433155.png)
